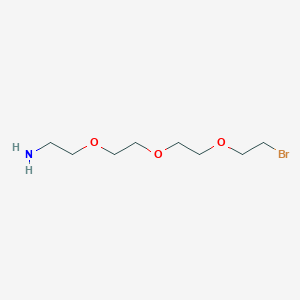
Bromo-PEG3-Amine, HCl salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-PEG3-Amine, HCl salt: is a chemical compound with the molecular formula C8H18BrNO3 and a molecular weight of 256.1 g/mol . It is commonly used as a building block in the synthesis of functional polymers or hydrogels. The compound is characterized by the presence of a bromo group, a polyethylene glycol (PEG) chain, and an amine group, making it versatile for various chemical modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo-PEG3-Amine, HCl salt can be synthesized through a multi-step process involving the reaction of PEG with a bromoalkane and subsequent amination. The general synthetic route involves:
PEGylation: Reacting PEG with a bromoalkane to introduce the bromo group.
Amination: Introducing the amine group through a reaction with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The reactions are carried out in specialized reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions: Bromo-PEG3-Amine, HCl salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as thiols or amines.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro compounds, and reduction to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, and other nucleophiles under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Thiol-PEG3-Amine, Amine-PEG3-Amine.
Oxidation Products: Nitroso-PEG3-Amine, Nitro-PEG3-Amine.
Reduction Products: Secondary and tertiary amines.
Applications De Recherche Scientifique
Bromo-PEG3-Amine, HCl salt has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Bromo-PEG3-Amine, HCl salt involves its ability to act as a linker or crosslinker in chemical reactions. The bromo group serves as a reactive site for nucleophilic substitution, while the PEG chain improves solubility and biocompatibility. The amine group can participate in further functionalization or modification of molecules .
Comparaison Avec Des Composés Similaires
Bromo-PEG3-Acid: Contains a carboxyl group instead of an amine group.
Bromo-PEG3-Alcohol: Contains a hydroxyl group instead of an amine group.
Uniqueness: Bromo-PEG3-Amine, HCl salt is unique due to its combination of a bromo group, PEG chain, and amine group, which provides versatility for various chemical modifications and applications. The presence of the amine group allows for further functionalization, making it a valuable building block in synthetic chemistry .
Activité Biologique
Bromo-PEG3-Amine, HCl salt (CAS 2680821-50-3) is a specialized compound that combines the properties of polyethylene glycol (PEG) with a bromo functional group and an amine. This compound has gained attention in various fields, particularly in drug delivery and bioconjugation due to its unique biological activity. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.
Overview of this compound
Bromo-PEG3-Amine is characterized by its hydrophilic PEG chain that enhances solubility and biocompatibility. The presence of the amine group allows for efficient coupling reactions with carboxylic acids and other reactive groups, making it a valuable tool in bioconjugation and drug delivery systems .
Biological Activity
1. Mechanism of Action:
The biological activity of Bromo-PEG3-Amine primarily stems from its ability to form stable conjugates with various biomolecules. The bromo group serves as a reactive site for nucleophilic attacks, while the PEG moiety provides solubility and reduces immunogenicity. This combination facilitates the formation of targeted drug delivery systems that can improve therapeutic efficacy and reduce side effects.
2. Applications:
Bromo-PEG3-Amine has several applications in biomedical research:
- Drug Delivery: Enhances the solubility and circulation time of therapeutic agents in the bloodstream.
- Bioconjugation: Used to link proteins, peptides, or small molecules through amine coupling reactions.
- Targeted Therapy: Incorporates into PROTAC (proteolysis-targeting chimeras) technology for targeted protein degradation .
Case Studies
Case Study 1: Targeted Protein Degradation
A study highlighted the use of Bromo-PEG3-Amine in synthesizing PROTACs that target specific proteins for degradation. The compound's ability to form stable linkages facilitated the development of novel therapeutic agents capable of selectively degrading disease-related proteins .
Case Study 2: Drug Formulation
In another study, Bromo-PEG3-Amine was utilized to enhance the formulation of a poorly soluble drug. By conjugating the drug with this PEG-based linker, researchers observed improved solubility and bioavailability in vivo, demonstrating its potential for improving therapeutic outcomes .
Research Findings
Recent research has focused on optimizing the synthesis and application of Bromo-PEG3-Amine for various biomedical applications. Key findings include:
Propriétés
Formule moléculaire |
C8H18BrNO3 |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C8H18BrNO3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8,10H2 |
Clé InChI |
OUBTYBYJXYNRKG-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















